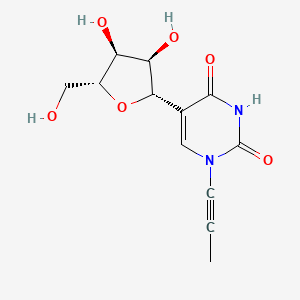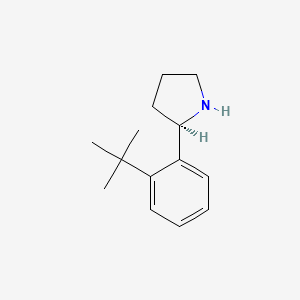
(R)-2-(2-(tert-Butyl)phenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(2-(tert-Butyl)phenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and synthetic compounds. The presence of the tert-butyl group and the phenyl ring in the structure of ®-2-(2-(tert-Butyl)phenyl)pyrrolidine imparts unique chemical and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-(tert-Butyl)phenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-1-(tert-butyl)benzene and pyrrolidine.
Formation of the Intermediate: The first step involves the formation of an intermediate by reacting 2-bromo-1-(tert-butyl)benzene with a suitable base, such as sodium hydride, to generate the corresponding organometallic reagent.
Cyclization: The organometallic reagent is then reacted with pyrrolidine under appropriate conditions to form the desired pyrrolidine ring.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of ®-2-(2-(tert-Butyl)phenyl)pyrrolidine may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, and may include additional steps for purification and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(2-(tert-Butyl)phenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the pyrrolidine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry
®-2-(2-(tert-Butyl)phenyl)pyrrolidine is used as a building block in the synthesis of various complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, ®-2-(2-(tert-Butyl)phenyl)pyrrolidine may be used as a ligand in the study of enzyme-substrate interactions or as a probe in biochemical assays.
Medicine
The compound may have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its chiral nature makes it an interesting candidate for drug design and development.
Industry
In the industrial sector, ®-2-(2-(tert-Butyl)phenyl)pyrrolidine may be used in the production of specialty chemicals, polymers, and other materials.
Mécanisme D'action
The mechanism of action of ®-2-(2-(tert-Butyl)phenyl)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(2-(tert-Butyl)phenyl)pyrrolidine: The enantiomer of ®-2-(2-(tert-Butyl)phenyl)pyrrolidine, which may have different biological activities and properties.
2-Phenylpyrrolidine: A similar compound without the tert-butyl group, which may have different chemical and physical properties.
2-(tert-Butyl)phenylamine: A related compound with an amine group instead of the pyrrolidine ring.
Uniqueness
®-2-(2-(tert-Butyl)phenyl)pyrrolidine is unique due to its chiral nature and the presence of both the tert-butyl group and the phenyl ring. These structural features impart specific chemical and physical properties that differentiate it from similar compounds.
Propriétés
Formule moléculaire |
C14H21N |
|---|---|
Poids moléculaire |
203.32 g/mol |
Nom IUPAC |
(2R)-2-(2-tert-butylphenyl)pyrrolidine |
InChI |
InChI=1S/C14H21N/c1-14(2,3)12-8-5-4-7-11(12)13-9-6-10-15-13/h4-5,7-8,13,15H,6,9-10H2,1-3H3/t13-/m1/s1 |
Clé InChI |
OALPXFJKHZQIGA-CYBMUJFWSA-N |
SMILES isomérique |
CC(C)(C)C1=CC=CC=C1[C@H]2CCCN2 |
SMILES canonique |
CC(C)(C)C1=CC=CC=C1C2CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


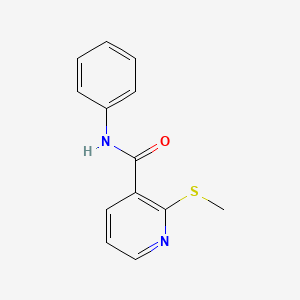
![3-[(1-adamantylsulfanyl)methyl]-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358420.png)
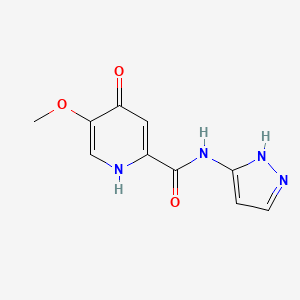
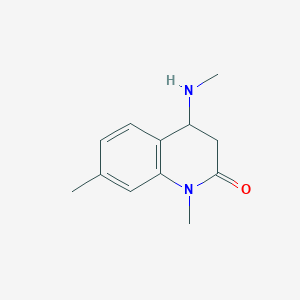
![6-(3-Methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358440.png)
![ethyl 4-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13358444.png)
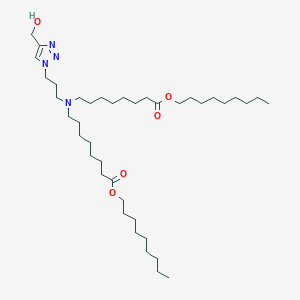

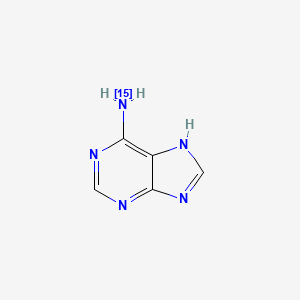
![ethyl 2-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13358457.png)

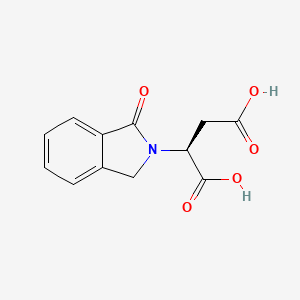
![6-(3-Methylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358473.png)
